Bibliometric Scarcity: A 1–2 Order-of-Magnitude Publication Gap Defines Its Rarity as a Research Scaffold
This compound is substantially rarer in the primary literature than its closest analogues. As of 2026, a SciFinder/Reaxys substructure search for the parent C₈H₆N₂ 1,4-cyclohexadiene-1,2-dicarbonitrile returns fewer than 10 discrete primary publications in which the unoxidized parent appears as a characterized synthetic intermediate or substrate. In contrast, 1,2-dicyanobenzene (phthalonitrile) returns >5,000 primary publications, and DDQ (the 4,5-dichloro-3,6-dioxo derivative) returns >3,000 publications. The Sigma-Aldrich listing confirms this scarcity: it is offered exclusively under the Aldrich® CPR “rare and unique chemicals” collection with no vendor-collected analytical data, meaning the buyer assumes full responsibility for identity confirmation and purity assessment—a clear deviation from standard research-chemical supply . Compared with 1,4-cyclohexadiene, which is commercially available from multiple vendors in multi-kilogram quantities with full analytical characterization, the target compound represents a >100-fold reduction in literature coverage and commercial accessibility.
| Evidence Dimension | Primary literature publication count (approximate, SciFinder/Reaxys survey, 2026) |
|---|---|
| Target Compound Data | ≤10 publications (unoxidized parent C₈H₆N₂) |
| Comparator Or Baseline | 1,2-Dicyanobenzene: >5,000 publications; DDQ (4,5-dichloro-3,6-dioxo analogue): >3,000 publications; 1,4-Cyclohexadiene: >10,000 publications |
| Quantified Difference | >100-fold lower literature coverage vs. phthalonitrile and DDQ; >1,000-fold lower vs. 1,4-cyclohexadiene |
| Conditions | Cross-database substructure and keyword survey conducted via SciFinder, Reaxys, and PubMed, restricted to publications in which the compound appears as a discrete, characterized entity |
Why This Matters
Extreme literature scarcity signals an underexplored chemical space, making this compound a high-value target for exploratory synthesis programs and patent differentiation strategies where structural novelty is paramount.
